Enhanced Lipophilicity vs. 5,7-Dichloro-1,2,3,4-tetrahydroquinoline Drives Different ADME and Solubility Profile
The addition of a methyl group at C6 shifts the LogP from 3.35 (5,7-dichloro-1,2,3,4-THQ) to 3.9 (target compound) [1], a ΔLogP of +0.55 units. This ~17% increase in computed lipophilicity predicts measurably lower aqueous solubility and higher membrane permeability for the methyl-substituted scaffold. In fragment-based drug discovery, this LogP difference can alter both target engagement and off-target promiscuity [2].
| Evidence Dimension | Lipophilicity (computed XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 5,7-Dichloro-1,2,3,4-tetrahydroquinoline (LogP = 3.3515) |
| Quantified Difference | ΔLogP = +0.55 (16.4% increase) |
| Conditions | Computed using PubChem/ChemicalBook XLogP3 algorithm vs. vendor-reported LogP |
Why This Matters
A LogP difference of >0.5 units is typically sufficient to alter a compound's biological profile, making the 6-methyl variant a distinct chemical probe for SAR studies where lipophilicity is a key design parameter.
- [1] ChemicalBook. 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 1909319-30-7) – XLogP3 3.9. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. View Source
